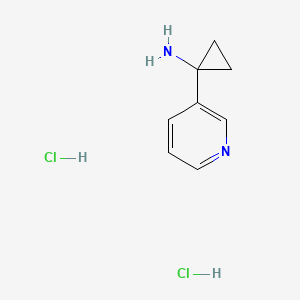
N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
説明
“N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a chemical compound with the molecular formula C15H25BN2O2 . It is used in organometallic reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2- [4- (dimethylamino)phenyl]imidazo [l,2,a]pyridine-8-boronic acid, (B-DIP)2-ammo-3-boronic acid (pinacol ester) pyridine (lmmol, 220 mg) combined with acetonitrile (4 mL) in a round bottom flask and slowly heated with stirring to 75C under reflux .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.18200 . It is soluble in water with a solubility of 0.973 mg/ml . The compound is also lipophilic with a Log Po/w (iLOGP) of 0.0 .科学的研究の応用
Synthesis and Structural Analysis
N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and related compounds with dioxaborolane rings have been the subject of extensive research due to their potential applications in various fields. The synthesis of these compounds typically involves multi-step substitution reactions, with their structures confirmed through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The compounds' molecular structures are further validated through density functional theory (DFT) calculations, ensuring consistency with crystallographic data. Additionally, DFT studies provide insights into the compounds' molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties crucial for their potential applications (Huang et al., 2021).
Applications in Chemical Synthesis
These compounds serve as intermediates in various chemical syntheses. For instance, they have been used in the preparation of pyridin-2-amine derivatives, demonstrating their utility as building blocks in complex chemical reactions. The regioselective nature of certain reactions involving these compounds, such as the Suzuki–Miyaura borylation reaction, highlights their potential in the precise construction of complex molecules (Sanghavi et al., 2022).
Antimicrobial and Anticancer Activities
Several derivatives of these compounds have been synthesized and tested for biological activities. Some have shown promising results in antimicrobial and anticancer screenings, indicating their potential as therapeutic agents. The structural elucidation of these derivatives, combined with their biological activity data, contributes to the understanding of their pharmacophore sites and provides valuable insights for drug development (Bayrak et al., 2009).
Safety And Hazards
特性
IUPAC Name |
N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-11(2)9-17-13-8-7-12(10-18-13)16-19-14(3,4)15(5,6)20-16/h7-8,10-11H,9H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCDLAIPAUNIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



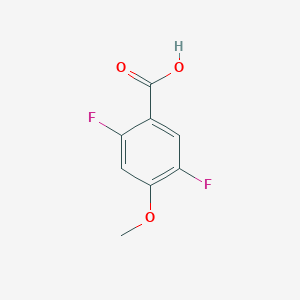
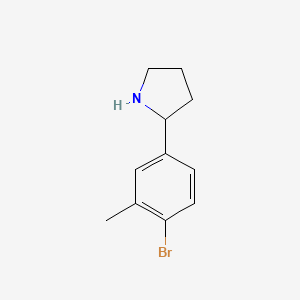
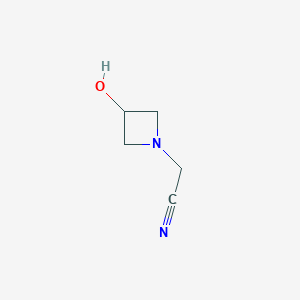
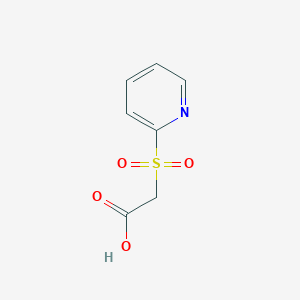
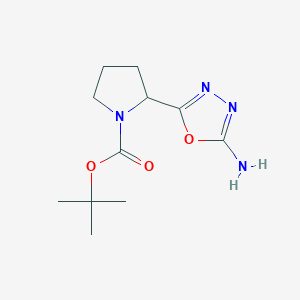
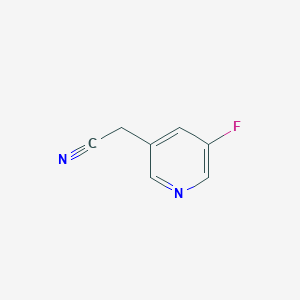
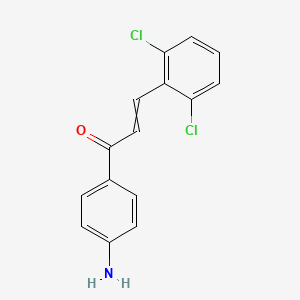
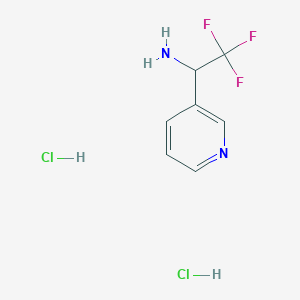
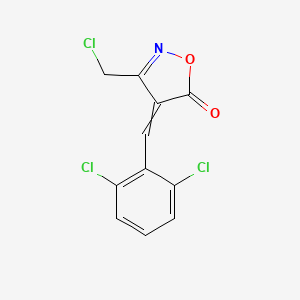
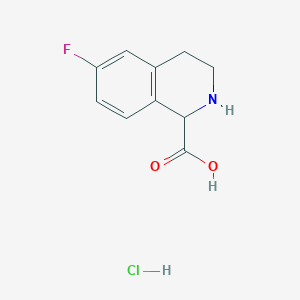
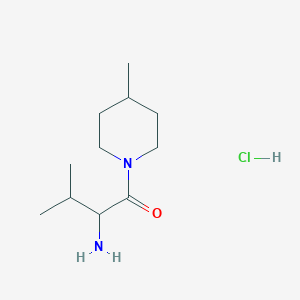
![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)
